Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium is a complex organometallic compound with the molecular formula C7H8O4Rh . This compound is notable for its unique structure, which includes a rhodium center coordinated to carbon monoxide and 4-hydroxypent-3-en-2-one ligands. The presence of rhodium, a transition metal, imparts significant catalytic properties to the compound, making it valuable in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of rhodium with carbon monoxide and 4-hydroxypent-3-en-2-one. One common method involves the reaction of rhodium chloride with carbon monoxide in the presence of 4-hydroxypent-3-en-2-one under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its catalytic properties are not compromised.
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different rhodium oxides.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligands in the compound can be substituted with other ligands, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium oxides, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium has numerous scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in industrial processes for the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which carbon monoxide;4-hydroxypent-3-en-2-one;rhodium exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a catalyst, lowering the activation energy of reactions and increasing their rate. Molecular targets include organic molecules undergoing hydrogenation, hydroformylation, or carbonylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other rhodium complexes with different ligands, such as:
Uniqueness
What sets carbon monoxide;4-hydroxypent-3-en-2-one;rhodium apart is its specific ligand environment, which imparts unique reactivity and selectivity in catalytic processes. The presence of 4-hydroxypent-3-en-2-one as a ligand provides additional functional groups that can participate in or influence the course of reactions, making this compound particularly versatile in synthetic applications .
Eigenschaften
Molekularformel |
C7H8O4Rh |
---|---|
Molekulargewicht |
259.04 g/mol |
IUPAC-Name |
carbon monoxide;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;; |
InChI-Schlüssel |
GGRQQHADVSXBQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.